2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a Schiff base compound known for its significant role in coordination chemistry and various biological applications. Schiff bases, characterized by the azomethine group (R-C=N-R’), are widely studied due to their ability to form stable complexes with metal ions, which enhances their biological and chemical properties .
Preparation Methods
The synthesis of 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation reaction between 2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde and 2-aminophenol. The reaction is carried out in the presence of a catalyst, such as glacial acetic acid, under reflux conditions . The reaction mixture is then cooled, and the resulting product is purified through recrystallization.
Chemical Reactions Analysis
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Industry: The compound is used in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For instance, the compound can bind to the active sites of enzymes, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol include other Schiff bases derived from different aldehydes and amines. For example:
2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol: This compound is synthesized from 2,4-dichloroaniline and salicylaldehyde and exhibits similar biological activities.
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: Known for its role in coordination chemistry and its ability to form stable metal complexes.
The uniqueness of this compound lies in its benzoxazole moiety, which enhances its stability and biological activity compared to other Schiff bases.
Properties
Molecular Formula |
C20H12Cl2N2O2 |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-15-7-5-12(9-16(15)22)20-24-17-10-14(6-8-19(17)26-20)23-11-13-3-1-2-4-18(13)25/h1-11,25H |
InChI Key |
SIZOZPLKSUFMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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